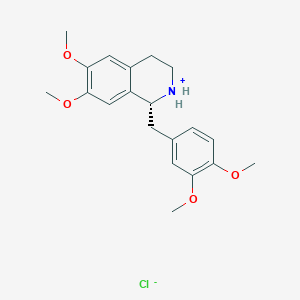

(R)-Tetrahydropapaverine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4.ClH/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;/h5-6,10-12,16,21H,7-9H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMPLLPIDRGXFTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6429-04-5, 54417-53-7 | |

| Record name | Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6429-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6429-04-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118072 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinolinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-veratrylisoquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (R)-Tetrahydropapaverine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing the chiral intermediate, (R)-Tetrahydropapaverine hydrochloride. The document details two principal strategies: asymmetric synthesis via catalytic hydrogenation and the resolution of a racemic mixture. It includes detailed experimental protocols, comparative data on catalytic systems, and visualizations of the synthetic workflows to support research and development in this area.

Introduction

(R)-Tetrahydropapaverine is a critical chiral building block in the synthesis of various pharmaceutical compounds. The stereochemistry at the C1 position is crucial for the biological activity of the final products, necessitating efficient and stereoselective synthetic methods. This guide explores the two most prevalent and effective strategies for obtaining the desired (R)-enantiomer in high purity.

Synthetic Pathways Overview

The synthesis of (R)-Tetrahydropapaverine hydrochloride can be broadly categorized into two main approaches:

-

Asymmetric Synthesis: This strategy involves the direct formation of the (R)-enantiomer through an asymmetric catalytic reaction, most commonly the asymmetric hydrogenation or transfer hydrogenation of a prochiral 3,4-dihydroisoquinoline precursor.

-

Chiral Resolution: This approach begins with the synthesis of racemic tetrahydropapaverine, which is then separated into its constituent enantiomers using a chiral resolving agent.

The following diagram illustrates the overall synthetic workflow, highlighting these two divergent pathways.

Caption: Overall workflow for the synthesis of (R)-Tetrahydropapaverine HCl.

Asymmetric Synthesis Pathway

The asymmetric synthesis of (R)-Tetrahydropapaverine is a highly efficient method that directly yields the desired enantiomer. The key step is the asymmetric hydrogenation of the intermediate, 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline. This reaction is typically catalyzed by chiral ruthenium or iridium complexes.

Data Presentation: Asymmetric Hydrogenation Catalysts

The following table summarizes the performance of various catalytic systems in the asymmetric hydrogenation of the dihydroisoquinoline precursor.

| Catalyst | Hydrogen Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) |

| RuCl--INVALID-LINK-- | HCOOH/Et3N (5:2) | EtOH | 28 | 12 | 77.0 | 99.7 |

| [Ir(COD)Cl]2 / (S)-P-Phos / H3PO4 | H2 (gas) | - | - | - | 97.0 | 96.0 |

| [Ru(hexamethylbenzene)((R,R)-TsDPEN)OTf] | H2 (gas) | [Bmim]NTf2 | - | - | >95 | >99 |

| Rhodium/diamine complex | HCOOH/Et3N | - | - | - | up to 96 | up to 99 |

Experimental Protocol: Ru-Catalyzed Asymmetric Transfer Hydrogenation

This protocol is based on a reported procedure for the asymmetric transfer hydrogenation of 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline.

Materials:

-

1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline

-

RuCl--INVALID-LINK--

-

Formic acid (HCOOH)

-

Triethylamine (Et3N)

-

Ethanol (EtOH)

-

Nitrogen or Argon gas

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Preparation of the Hydrogen Source: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), dissolve 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline (1 equivalent) in anhydrous ethanol.

-

Catalyst Addition: To the solution, add the chiral ruthenium catalyst, RuCl--INVALID-LINK-- (typically 1 mol%).

-

Reaction Initiation: Add the formic acid/triethylamine mixture to the reaction flask.

-

Reaction Conditions: Stir the reaction mixture at 28 °C for 12 hours.

-

Work-up and Purification: After the reaction is complete (monitored by TLC or HPLC), quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Salt Formation: Dissolve the purified (R)-Tetrahydropapaverine in a suitable solvent (e.g., diethyl ether or ethanol) and add a solution of hydrochloric acid in the same solvent to precipitate the hydrochloride salt. Filter and dry the solid to obtain (R)-Tetrahydropapaverine hydrochloride.

Caption: Asymmetric transfer hydrogenation of the dihydroisoquinoline intermediate.

Chiral Resolution Pathway

This pathway involves the synthesis of racemic tetrahydropapaverine hydrochloride, followed by the separation of the enantiomers using a chiral resolving agent.

Experimental Protocol: Synthesis of Racemic Tetrahydropapaverine Hydrochloride (One-Pot Method)

This protocol describes a one-pot synthesis of racemic tetrahydropapaverine hydrochloride from 3,4-dimethoxyphenylacetic acid and 3,4-dimethoxyphenethylamine.[1]

Materials:

-

3,4-dimethoxyphenylacetic acid

-

3,4-dimethoxyphenethylamine

-

Phosphorus oxychloride (POCl3)

-

Sodium borohydride (NaBH4)

-

Toluene

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

Condensation: In a reaction vessel, dissolve 3,4-dimethoxyphenylacetic acid and 3,4-dimethoxyphenethylamine in toluene. Heat the mixture to reflux with azeotropic removal of water to drive the condensation reaction to completion.

-

Cyclization (Bischler-Napieralski Reaction): After the condensation is complete, cool the reaction mixture and add phosphorus oxychloride dropwise. Heat the mixture to effect the cyclization to the 3,4-dihydroisoquinoline intermediate.

-

Reduction: After cyclization, add water to the reaction mixture. The dihydroisoquinoline hydrochloride will be in the aqueous phase. Add ethanol and a solution of sodium hydroxide, followed by the portion-wise addition of sodium borohydride to reduce the imine.

-

Extraction and Salt Formation: After the reduction is complete, add toluene to extract the free base of tetrahydropapaverine. Separate the organic layer and acidify it with a solution of hydrochloric acid in ethanol to precipitate the racemic tetrahydropapaverine hydrochloride.

-

Purification: Filter the precipitate, wash with a suitable solvent (e.g., cold ethanol or diethyl ether), and dry under vacuum to obtain the racemic product.

Experimental Protocol: Chiral Resolution of Racemic Tetrahydropapaverine

This protocol details the resolution of racemic tetrahydropapaverine using N-acetyl-D-leucine and N-acetyl-D-phenylalanine as resolving agents.

Materials:

-

Racemic tetrahydropapaverine hydrochloride

-

Ammonia solution

-

Toluene

-

Anhydrous sodium sulfate

-

Acetonitrile

-

N-acetyl-D-leucine

-

N-acetyl-D-phenylalanine

-

Hydrochloric acid

-

Standard laboratory glassware

Procedure:

-

Free Base Formation: Dissolve 20 g of racemic tetrahydropapaverine hydrochloride in 400 mL of distilled water. Stir until completely dissolved. Adjust the pH of the solution with ammonia until no more white oily precipitate is formed.

-

Extraction: Add 400 mL of toluene and stir thoroughly. Separate the organic (toluene) layer. Dry the organic layer over anhydrous sodium sulfate and then evaporate the solvent to obtain the racemic tetrahydropapaverine free base (racemate).

-

Diastereomeric Salt Formation: Dissolve the obtained racemate (e.g., 17.3 g) in 173 mL of acetonitrile and heat to 70 °C. Slowly add 3.93 g of N-acetyl-D-leucine and stir for 20 minutes. Then, add 0.522 g of N-acetyl-D-phenylalanine and continue stirring for 35 minutes.

-

Crystallization: Slowly cool the mixture to room temperature and then store it in a refrigerator at 4 °C for 24 hours to promote crystallization of the diastereomeric salt.

-

Isolation and Salt Conversion: Collect the solid product by filtration. To convert the product back to the hydrochloride salt, treat it with an appropriate amount of hydrochloric acid.

-

Final Product: Dry the resulting solid to obtain (R)-Tetrahydropapaverine hydrochloride. A reported yield for this procedure is 8.325 g (83.25% based on the R-enantiomer in the racemate) with a purity of 97.6%.

Caption: Workflow for the chiral resolution of racemic tetrahydropapaverine.

Conclusion

Both asymmetric synthesis and chiral resolution are viable and effective methods for the preparation of (R)-Tetrahydropapaverine hydrochloride. The choice of pathway will depend on factors such as the availability and cost of chiral catalysts versus resolving agents, the desired scale of production, and the equipment available. Asymmetric synthesis offers a more direct and potentially more atom-economical route, while chiral resolution can be a robust and high-yielding process, especially if the undesired enantiomer can be racemized and recycled. This guide provides the foundational information and detailed protocols to assist researchers and drug development professionals in selecting and implementing the most suitable synthetic strategy for their specific needs.

References

(R)-Tetrahydropapaverine Hydrochloride: A Technical Overview of Metabolic Fate and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Tetrahydropapaverine hydrochloride, a tetrahydroisoquinoline alkaloid, serves as a crucial chiral intermediate in the synthesis of various pharmaceuticals. Understanding its metabolic fate and toxicological profile is paramount for drug development and safety assessment. This technical guide provides a comprehensive overview of the current knowledge regarding the metabolism and toxicology of (R)-Tetrahydropapaverine hydrochloride, drawing upon data from related compounds where specific information is limited. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

(R)-Tetrahydropapaverine (also known as (R)-Norlaudanosine) is a benzylisoquinoline alkaloid. Its hydrochloride salt is a stable, water-soluble form often used in research and pharmaceutical manufacturing. As a precursor to pharmaceutically active compounds, a thorough understanding of its behavior in biological systems is essential. This guide will delve into its metabolic pathways, primarily focusing on oxidative metabolism by cytochrome P450 enzymes, and its toxicological characteristics, with a particular emphasis on its potential for irritation and neurotoxicity.

Metabolic Fate

The metabolic fate of (R)-Tetrahydropapaverine hydrochloride is not extensively documented for the specific (R)-enantiomer. However, based on the metabolism of the closely related compound papaverine and other tetrahydroisoquinolines, a primary metabolic pathway is predicted to be oxidative demethylation mediated by Cytochrome P450 (CYP) enzymes.

Predicted Metabolic Pathways

The metabolism of (R)-Tetrahydropapaverine likely involves the sequential removal of its four methoxy groups, leading to the formation of mono-, di-, tri-, and tetra-demethylated metabolites. The primary isoenzymes implicated in the metabolism of similar isoquinoline alkaloids are CYP3A4 and CYP2D6[1][2][3][4][5].

The predicted metabolic pathway can be visualized as follows:

Quantitative Metabolic Data

Table 1: Pharmacokinetic Parameters of Papaverine Hydrochloride (Human)

| Parameter | Value | Reference |

| Half-life (t½) | 1.5, 19, and 107 min (tri-exponential) | [6][7] |

| Protein Binding | 91-95% | [6] |

| Hepatic Clearance | 960 mL/min | [6] |

| First-Pass Metabolism | ~70% (oral solution) | [6] |

Note: These values are for papaverine and should be considered as indicative for (R)-Tetrahydropapaverine hydrochloride, not directly representative.

Toxicology

The toxicological profile of (R)-Tetrahydropapaverine hydrochloride indicates potential for local irritation and specific target organ toxicity, particularly neurotoxicity.

Acute Toxicity

Quantitative acute toxicity data such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level) for (R)-Tetrahydropapaverine hydrochloride are not publicly available. One safety data sheet explicitly states "Acute toxicity: Not available". However, general hazard statements indicate that the compound may be harmful if swallowed.

Table 2: Summary of Toxicological Hazards

| Endpoint | Observation | GHS Hazard Statement |

| Skin Contact | Causes skin irritation, characterized by itching, scaling, reddening, or blistering. | H315: Causes skin irritation |

| Eye Contact | Causes serious eye irritation, characterized by redness, watering, and itching. | H319: Causes serious eye irritation |

| Inhalation | May cause respiratory irritation. | H335: May cause respiratory irritation |

| Neurotoxicity | Has neurotoxic effects on dopamine neurons. | Not specified |

Neurotoxicity

A significant toxicological concern for tetrahydroisoquinolines, including (R)-Tetrahydropapaverine, is their neurotoxic effect on dopaminergic neurons[8]. Studies on the related compound tetrahydropapaverine have shown a dose-dependent decrease in tyrosine hydroxylase (TH)-positive neurons, which are characteristic of dopaminergic neurons. This toxicity is thought to be related to the inhibition of mitochondrial respiration[8].

The proposed mechanism of neurotoxicity involves the induction of oxidative stress and mitochondrial dysfunction, ultimately leading to neuronal cell death.

Experimental Protocols

Detailed experimental protocols specifically for (R)-Tetrahydropapaverine hydrochloride are not widely published. The following sections outline general methodologies that are applicable for assessing the metabolic fate and toxicology of this compound.

In Vitro Metabolism Study using Liver Microsomes

This protocol provides a general framework for investigating the metabolic stability and identifying metabolites of (R)-Tetrahydropapaverine hydrochloride.

Objective: To determine the rate of metabolism and identify the primary metabolites of (R)-Tetrahydropapaverine hydrochloride in a liver microsomal system.

Materials:

-

(R)-Tetrahydropapaverine hydrochloride

-

Human liver microsomes (or from other species of interest)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile or other suitable organic solvent for quenching

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of (R)-Tetrahydropapaverine hydrochloride in a suitable solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the test compound. Pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding the pre-warmed NADPH regenerating system.

-

Incubate at 37°C with shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound and identify potential metabolites.

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point.

-

Determine the in vitro half-life (t½) and intrinsic clearance (CLint).

-

Identify metabolites by comparing the mass spectra of the samples to control samples and by analyzing fragmentation patterns.

Acute Oral Toxicity Assessment (OECD 425)

This protocol outlines a standardized method for determining the acute oral toxicity of a substance.

Objective: To estimate the LD50 of (R)-Tetrahydropapaverine hydrochloride in a rodent model.

Test System: Young adult rats of a single sex (usually females).

Procedure:

-

Fast the animals overnight prior to dosing.

-

Administer a single oral dose of the test substance. The initial dose is selected based on available information, or a default value is used.

-

Observe the animal for signs of toxicity and mortality for at least 14 days[8][9][10][11].

-

The dose for the next animal is increased or decreased by a fixed factor depending on the outcome (survival or death) of the previously dosed animal[8][9][10][11].

-

Continue the procedure until a stopping criterion is met (e.g., a certain number of reversals in dose-response).

-

Calculate the LD50 using the maximum likelihood method.

Endpoints:

-

Mortality and time to death.

-

Clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior).

-

Body weight changes.

-

Gross necropsy findings.

In Vitro Neurotoxicity Assay

This protocol provides a general method for assessing the neurotoxic potential of a compound on cultured neuronal cells.

Objective: To evaluate the dose-dependent neurotoxicity of (R)-Tetrahydropapaverine hydrochloride on a dopaminergic neuron cell line (e.g., SH-SY5Y differentiated to a dopaminergic phenotype).

Materials:

-

Dopaminergic neuronal cell line

-

Cell culture medium and supplements

-

(R)-Tetrahydropapaverine hydrochloride

-

Reagents for assessing cell viability (e.g., MTT, LDH assay)

-

Reagents for assessing apoptosis (e.g., Caspase-3/7 assay)

-

Fluorescence microscope or plate reader

Procedure:

-

Plate neuronal cells in a multi-well plate and allow them to adhere and differentiate.

-

Treat the cells with various concentrations of (R)-Tetrahydropapaverine hydrochloride for a specified period (e.g., 24, 48 hours).

-

After the incubation period, perform cell viability and apoptosis assays according to the manufacturer's instructions.

-

Quantify the results using a plate reader or by imaging.

Data Analysis:

-

Determine the EC50 (half-maximal effective concentration) for the reduction in cell viability.

-

Assess the dose-dependent increase in markers of apoptosis.

Conclusion

The available data, largely inferred from related compounds, suggests that (R)-Tetrahydropapaverine hydrochloride is likely metabolized through oxidative O-demethylation by CYP enzymes, primarily CYP3A4 and CYP2D6. From a toxicological perspective, it presents hazards of skin, eye, and respiratory irritation, with a notable potential for neurotoxicity towards dopaminergic neurons, possibly through mitochondrial inhibition and induction of oxidative stress. The lack of specific quantitative toxicological and pharmacokinetic data for the (R)-enantiomer highlights a significant data gap. The experimental protocols outlined in this guide provide a framework for generating this crucial information, which is essential for the comprehensive risk assessment and safe development of pharmaceuticals derived from this important chiral intermediate. Further research is warranted to definitively characterize the metabolic fate and toxicological profile of (R)-Tetrahydropapaverine hydrochloride.

References

- 1. BioKB - Publication [biokb.lcsb.uni.lu]

- 2. Inhibition of human drug metabolizing cytochrome P450 enzymes by plant isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CYP2D6 and CYP3A4 involvement in the primary oxidative metabolism of hydrocodone by human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Involvement of CYP2D6, CYP3A4, and other cytochrome P-450 isozymes in N-dealkylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of Standardized Medicinal Plant Extracts on Drug Metabolism Mediated by CYP3A4 and CYP2D6 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of papaverine hydrochloride and the biopharmaceutics of its oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of papaverine hydrochloride and the biopharmaceutics of its oral dosage forms. | Semantic Scholar [semanticscholar.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. oecd.org [oecd.org]

- 10. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]

- 11. nucro-technics.com [nucro-technics.com]

(R)-Tetrahydropapaverine Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Tetrahydropapaverine hydrochloride is a chiral isoquinoline alkaloid of significant interest in pharmaceutical research and development. It serves as a crucial intermediate in the synthesis of various therapeutic agents, most notably as a precursor to the neuromuscular blocking agent cisatracurium besylate. This document provides an in-depth technical overview of (R)-Tetrahydropapaverine hydrochloride, encompassing its physicochemical properties, synthesis, analytical methods, and pharmacological profile. Detailed experimental protocols and visual representations of its synthesis and mechanistic pathways are included to support advanced research and drug development activities.

Physicochemical Properties

(R)-Tetrahydropapaverine hydrochloride is the hydrochloride salt of the (R)-enantiomer of tetrahydropapaverine. Its fundamental properties are summarized in the tables below.

| Identifier | Value |

| CAS Number | 54417-53-7[1][2] |

| Molecular Formula | C₂₀H₂₆ClNO₄[1] |

| Molecular Weight | 379.88 g/mol [1] |

| IUPAC Name | (1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride |

| Synonyms | (R)-1-(3,4-Dimethoxy-benzyl)-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline HCl[2] |

| Property | Description |

| Appearance | White to off-white crystalline powder[3] |

| Solubility | Freely soluble in water and methanol; sparingly soluble in ethanol[3] |

| Melting Point | 255–258°C (decomposition)[3] |

| Storage | Store at room temperature in a dry and cool place |

Synthesis and Manufacturing

The synthesis of (R)-Tetrahydropapaverine hydrochloride is primarily achieved through two main strategies: asymmetric synthesis or chiral resolution of the racemic mixture.

Chiral Resolution of (±)-Tetrahydropapaverine

A common and effective method for obtaining the (R)-enantiomer is through the resolution of racemic tetrahydropapaverine using a chiral resolving agent, such as N-acetyl-D-leucine.

Experimental Protocol: Chiral Resolution

-

Preparation of the Free Base: Dissolve 20 g of racemic tetrahydropapaverine hydrochloride in 400 mL of distilled water. Adjust the pH of the solution with ammonia until no further precipitation of a white oily substance is observed. Extract the aqueous layer with 400 mL of toluene. Separate the organic phase and dry it over anhydrous sodium sulfate to yield approximately 17.3 g of the racemic free base.[4]

-

Diastereomeric Salt Formation: Dissolve the resulting racemate in 173 mL of acetonitrile and heat the solution to 70°C. Slowly add 3.93 g of N-acetyl-D-leucine and stir the mixture for 20 minutes. Subsequently, add 0.522 g of N-acetyl-D-phenylalanine and continue stirring for an additional 35 minutes.[4]

-

Crystallization and Isolation: Gradually cool the reaction mixture to room temperature and then store it in a refrigerator at 4°C for 24 hours to facilitate crystallization. Collect the precipitated solid by filtration.[4]

-

Conversion to Hydrochloride Salt: Convert the isolated diastereomeric salt back to the free base and then treat with an appropriate amount of hydrochloric acid to form (R)-Tetrahydropapaverine hydrochloride. Dry the product to yield approximately 8.325 g of the final compound with a purity of 97.6%.[4]

Logical Workflow for Chiral Resolution

Caption: Workflow for the chiral resolution of racemic tetrahydropapaverine.

Enantioselective Synthesis

An alternative approach involves the asymmetric hydrogenation of a prochiral precursor, 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline, using a chiral catalyst. A ruthenium-catalyzed asymmetric transfer hydrogenation has been reported to produce (R)-tetrahydropapaverine with high yield (77.0%) and enantiomeric excess (99.67% ee).[5][6]

Analytical Methods

The purity and enantiomeric excess of (R)-Tetrahydropapaverine hydrochloride are critical quality attributes. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique employed for these assessments.

Experimental Protocol: Chiral HPLC Analysis (General Method)

-

Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns, such as those derived from cellulose or amylose, are often effective for the separation of tetrahydroisoquinoline enantiomers.

-

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol. A common starting point is a 90:10 (v/v) ratio of n-hexane to alcohol. The addition of a small amount of an amine modifier, like diethylamine (0.1% v/v), is often necessary to improve peak shape for basic analytes.

-

Flow Rate: A flow rate in the range of 0.5-1.5 mL/min is generally used.

-

Detection: UV detection at a wavelength where the compound exhibits significant absorbance is suitable.

-

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL and filter through a 0.45 µm filter before injection.

Pharmacology and Mechanism of Action

While (R)-Tetrahydropapaverine hydrochloride is primarily utilized as a synthetic intermediate, the racemic mixture and related compounds exhibit notable pharmacological activities. The primary mechanisms of action appear to be the inhibition of mitochondrial respiration and tryptophan hydroxylase.

Inhibition of Mitochondrial Respiration and Neurotoxicity

Studies have shown that tetrahydropapaverine can exert neurotoxic effects on dopaminergic neurons. This toxicity is attributed to the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a key component of the electron transport chain.[7][8] Inhibition of complex I disrupts cellular energy metabolism, leading to oxidative stress and ultimately cell death. The order of toxicity on tyrosine hydroxylase-positive neurons has been reported as papaverine > MPP+ > tetrahydropapaverine.[7]

Signaling Pathway: Mitochondrial Complex I Inhibition

Caption: Proposed mechanism of neurotoxicity via mitochondrial complex I inhibition.

Inhibition of Tryptophan Hydroxylase

Tetrahydropapaverine has been identified as an inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin. Kinetic studies suggest that this inhibition is competitive with respect to the substrate, tryptophan.[9][10] This indicates that tetrahydropapaverine binds to the active site of TPH, preventing the binding of tryptophan and subsequent serotonin synthesis.

Signaling Pathway: Tryptophan Hydroxylase Inhibition

Caption: Competitive inhibition of tryptophan hydroxylase by (R)-Tetrahydropapaverine.

Applications in Drug Development

The primary application of (R)-Tetrahydropapaverine hydrochloride is as a key starting material in the synthesis of cisatracurium besylate, a non-depolarizing neuromuscular blocking agent.[11] The stereochemical purity of (R)-Tetrahydropapaverine is crucial for the stereospecific synthesis of cisatracurium, which is a single isomer of atracurium. It is also used in the synthesis of other central nervous system therapeutics, including opioid analgesics and antitussives.[3]

Conclusion

(R)-Tetrahydropapaverine hydrochloride is a well-characterized chiral molecule with significant applications in the pharmaceutical industry. Its defined physicochemical properties, established synthetic routes, and understood (though complex) pharmacological profile make it a valuable tool for medicinal chemists and drug development professionals. Further research into the specific activities of the (R)-enantiomer may unveil novel therapeutic applications beyond its current role as a synthetic intermediate.

References

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. nbinno.com [nbinno.com]

- 4. R-tetrahydropapaverine HCl synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Neurotoxic effects of papaverine, tetrahydropapaverine and dimethoxyphenylethylamine on dopaminergic neurons in ventral mesencephalic-striatal co-culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of dopamine, dimethoxyphenylethylamine, papaverine, and related compounds on mitochondrial respiration and complex I activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

(R)-Tetrahydropapaverine Hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of (R)-Tetrahydropapaverine hydrochloride. Due to the limited availability of data specific to the (R)-enantiomer, this guide also incorporates information from studies on the racemic mixture (tetrahydropapaverine hydrochloride) and the structurally related compound, papaverine hydrochloride, to provide a broader understanding of its physicochemical properties. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key analytical procedures.

Physicochemical Properties

(R)-Tetrahydropapaverine hydrochloride is a derivative of papaverine and is utilized as a chiral intermediate in the synthesis of various therapeutics.

| Property | Description |

| Chemical Name | (1R)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride |

| Molecular Formula | C₂₀H₂₆ClNO₄ |

| Molecular Weight | 379.88 g/mol |

| CAS Number | 54417-53-7 |

| Appearance | White to off-white crystalline powder |

Solubility Data

The solubility of (R)-Tetrahydropapaverine hydrochloride has been described qualitatively, with some quantitative data available for the racemate and in specific solvent systems. There are some discrepancies in the qualitative descriptions of its aqueous solubility.

Qualitative Solubility:

-

Freely soluble in water and methanol; sparingly soluble in ethanol.

-

Moderate solubility in water and common organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

Quantitative Solubility Data:

| Compound | Solvent/System | Temperature | Solubility |

| (R)-Tetrahydropapaverine HCl | DMSO | Not Specified | 100 mg/mL (263.24 mM)[1] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 5 mg/mL (13.16 mM)[1] | |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 5 mg/mL (13.16 mM)[1] | |

| Tetrahydropapaverine HCl (racemic) | Water | Not Specified | ≥ 100 mg/mL (263.24 mM) |

| Water | Not Specified | 74 mg/mL (194.8 mM)[2] | |

| DMSO | Not Specified | 50 mg/mL (131.62 mM) | |

| DMSO | Not Specified | 7 mg/mL (18.42 mM)[2] | |

| Ethanol | Not Specified | Insoluble (<1 mg/mL)[2] | |

| Papaverine HCl | Water | 70 °F | ≥ 10 mg/mL[3] |

Stability Profile

Specific stability data for (R)-Tetrahydropapaverine hydrochloride is not extensively available. However, based on its structure and data from related compounds, its stability can be inferred. The recommended storage condition is in airtight containers at 2–8°C, protected from light. Stock solutions in DMSO can be stored at -80°C for up to two years.[4]

Studies on the related compound, papaverine hydrochloride, indicate a susceptibility to photodegradation, which follows first-order kinetics.[5] The stability of aqueous solutions of papaverine hydrochloride is influenced by pH, light, and the presence of complexing agents or antioxidants.[6] Forced degradation studies on the papaverine analogue, drotaverine hydrochloride, show degradation under acidic, basic, and oxidative conditions.

Potential Degradation Pathways:

Based on the structure and information from related compounds, (R)-Tetrahydropapaverine hydrochloride is likely susceptible to:

-

Hydrolysis: The ether linkages may be susceptible to cleavage under strong acidic or basic conditions, especially at elevated temperatures.

-

Oxidation: The tertiary amine and the electron-rich aromatic rings are potential sites for oxidation. The final degradation product of papaverine solutions has been identified as a 2, 3, 9, 10-tetramethoxy-12-oxo-12H-indolo [2, 1-a] isoquinolinylium salt.[7]

-

Photodegradation: Exposure to UV light can lead to degradation. For papaverine hydrochloride, this process is enhanced by oxygen.[8]

Experimental Protocols

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation: Add an excess amount of (R)-Tetrahydropapaverine hydrochloride to a known volume of the solvent in a sealed vial.

-

Equilibration: Agitate the vials in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration (e.g., using a 0.45 µm filter).

-

Analysis: Carefully remove an aliquot of the clear supernatant, dilute as necessary, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products.

Protocol Outline:

-

Forced Degradation: Subject solutions of (R)-Tetrahydropapaverine hydrochloride to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and photolytic exposure) to generate degradation products.

-

Method Development:

-

Column: A reversed-phase C18 or C8 column is typically suitable for isoquinoline alkaloids.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often effective. The pH of the mobile phase can be adjusted to optimize the peak shape and resolution of the basic isoquinoline structure.

-

Detection: UV detection at a wavelength of approximately 280 nm is generally appropriate for this class of compounds.

-

-

Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Biological Context and Signaling Pathway

Tetrahydropapaverine and its parent compound, papaverine, have been shown to exert neurotoxic effects on dopaminergic neurons, in part through the inhibition of mitochondrial complex I.[9][10][11][12] Papaverine is also a known inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the striatum.[13][14][15][16] Inhibition of PDE10A leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The subsequent activation of Protein Kinase A (PKA) influences downstream signaling cascades, including the phosphorylation of cAMP response element-binding protein (CREB), which is involved in neuronal function and survival.[13][14][15]

This guide provides a foundational understanding of the solubility and stability of (R)-Tetrahydropapaverine hydrochloride for research and development purposes. Further specific studies on the (R)-enantiomer are recommended to establish a more detailed and robust physicochemical profile.

References

- 1. researchgate.net [researchgate.net]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Photostabilization of papaverine hydrochloride solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Contribution to the stability of papaverine. Part 6: The stability of aqueous solutions of papaverine hydrochloride (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Neurotoxic effects of papaverine, tetrahydropapaverine and dimethoxyphenylethylamine on dopaminergic neurons in ventral mesencephalic-striatal co-culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bkcs.kchem.org [bkcs.kchem.org]

- 12. Effect of dopamine, dimethoxyphenylethylamine, papaverine, and related compounds on mitochondrial respiration and complex I activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Distinct Roles of PDE4 and PDE10A in the Regulation of cAMP/PKA Signaling in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jneurosci.org [jneurosci.org]

- 15. stacks.cdc.gov [stacks.cdc.gov]

- 16. Distinct roles of PDE4 and PDE10A in the regulation of cAMP/PKA signaling in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Tetrahydropapaverine Hydrochloride: A Technical Guide on Potential Therapeutic Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Tetrahydropapaverine hydrochloride, the (R)-enantiomer of norlaudanosine, is a tetrahydroisoquinoline alkaloid derived from papaverine. While specific research on this particular stereoisomer is limited, the broader class of tetrahydroisoquinolines and related protoberberine alkaloids exhibits significant pharmacological activity. This technical guide consolidates the available information on related compounds to hypothesize the potential therapeutic effects, mechanisms of action, and experimental validation protocols for (R)-Tetrahydropapaverine hydrochloride. The primary hypothesized activities include modulation of dopaminergic pathways and smooth muscle relaxation via phosphodiesterase inhibition and calcium channel modulation. This document provides a framework for future research, including detailed experimental protocols and a summary of relevant quantitative data from analogous compounds.

Introduction

(R)-Tetrahydropapaverine is a chiral intermediate used in the synthesis of pharmaceuticals, notably as a precursor to neuromuscular blocking agents like cisatracurium besylate[[“]][2]. As a derivative of papaverine, a known smooth muscle relaxant, and a member of the tetrahydroisoquinoline (THIQ) class of alkaloids, it holds potential for direct therapeutic applications[3][4]. Many THIQs are known to interact with central nervous system (CNS) targets, particularly dopamine receptors[5][6][7]. This guide explores the potential pharmacology of the (R)-enantiomer, drawing on data from its racemate and structurally related alkaloids to outline its putative mechanisms and therapeutic prospects.

Chemical Properties

| Property | Value | Reference |

| Chemical Name | (1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | [8] |

| Synonyms | (R)-Norlaudanosine HCl, Xylopinine (refers to the protoberberine alkaloid structure) | [5][9] |

| CAS Number | 54417-53-7 | [10] |

| Molecular Formula | C₂₀H₂₆ClNO₄ | [10] |

| Molecular Weight | 379.88 g/mol | [10] |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility | Soluble in water | [3] |

Hypothesized Mechanisms of Action and Signaling Pathways

Based on the pharmacology of related compounds, (R)-Tetrahydropapaverine hydrochloride may exert its effects through two primary mechanisms: antagonism of dopamine receptors and relaxation of smooth muscle.

Dopamine Receptor Modulation

Numerous tetrahydroisoquinoline and protoberberine alkaloids exhibit affinity for dopamine receptors, particularly D1 and D2 subtypes[5][6]. Compounds like Levo-tetrahydropalmatine (l-THP) function as antagonists at D1 and D2 receptors[11]. Given the structural similarity, (R)-Tetrahydropapaverine is hypothesized to act as a dopamine D2 receptor antagonist. The D2 receptor is a Gαi-coupled receptor, and its antagonism would lead to a disinhibition of adenylyl cyclase, thereby modulating intracellular cyclic AMP (cAMP) levels and downstream signaling cascades involving Protein Kinase A (PKA).

Smooth Muscle Relaxation

Papaverine, the parent compound of tetrahydropapaverine, is a well-known non-specific phosphodiesterase (PDE) inhibitor[12]. By inhibiting PDEs, it prevents the degradation of cyclic nucleotides (cAMP and cGMP), leading to the activation of protein kinases (PKA and PKG). This cascade results in the phosphorylation of downstream targets that decrease intracellular calcium (Ca²⁺) concentrations and cause dephosphorylation of myosin light chains, culminating in smooth muscle relaxation and vasodilation[12]. It is plausible that (R)-Tetrahydropapaverine retains this activity.

Quantitative Data Summary (from Related Compounds)

Direct quantitative data for (R)-Tetrahydropapaverine hydrochloride is scarce in publicly available literature. The following tables summarize data from structurally related tetrahydroisoquinoline alkaloids to provide a potential framework for its activity profile.

Table 1: Dopamine Receptor Binding Affinities (Ki in nM) of Related Alkaloids

| Compound | D1 Receptor (Ki, nM) | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | D4 Receptor (Ki, nM) | D5 Receptor (Ki, nM) | Reference |

| (S)-(−)-Isocorypalmine | 5.5 | 41.8 | 37.3 | 77.4 | 9.5 | [13] |

| (S)-(−)-Tetrahydropalmatine | 124 | 388 | 1420 | - | - | [11][13] |

| Apomorphine (Reference) | 484 | 52 | 26 | 4.37 | 188.9 | [13] |

Table 2: Other Potential Molecular Target Interactions

| Compound/Target | Parameter | Value (µM) | Notes | Reference |

| Tetrahydropapaverine (Racemate) | IC₅₀ | 5.7 | Inhibition of Tryptophan Hydroxylase (TPH) | [4] |

| Tetrahydropapaverine (Racemate) | IC₅₀ | 6.2 | Decrease of intracellular serotonin in P815 cells | [4] |

Detailed Experimental Protocols

To validate the hypothesized therapeutic effects of (R)-Tetrahydropapaverine hydrochloride, the following standard experimental protocols are recommended.

Protocol: Dopamine D2 Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound for the dopamine D2 receptor.

Materials:

-

Receptor Source: Membranes from HEK293 cells stably expressing human dopamine D2 receptors.

-

Radioligand: [³H]Spiperone (a D2/D3 antagonist).

-

Non-specific Ligand: Haloperidol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Test Compound: (R)-Tetrahydropapaverine hydrochloride, dissolved in an appropriate solvent (e.g., DMSO), with serial dilutions.

-

Instrumentation: 96-well plates, liquid scintillation counter, glass fiber filters (e.g., GF/B).

Procedure:

-

Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL assay buffer, 50 µL [³H]Spiperone (at a final concentration near its Kd, e.g., 0.2-0.5 nM), and 100 µL of membrane suspension.

-

Non-specific Binding: 50 µL Haloperidol (10 µM), 50 µL [³H]Spiperone, and 100 µL of membrane suspension.

-

Competition Binding: 50 µL of test compound dilution, 50 µL [³H]Spiperone, and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Protocol: Isolated Rat Aortic Ring Vasorelaxation Assay

This ex vivo protocol assesses the ability of a compound to relax pre-contracted vascular smooth muscle.

Materials:

-

Tissue: Thoracic aorta from a male Wistar rat (250-300g).

-

Buffer: Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.1 mM glucose), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Vasoconstrictor: Phenylephrine (PE, an α1-adrenergic agonist) or Potassium Chloride (KCl).

-

Endothelium-dependent Vasodilator: Acetylcholine (ACh).

-

Instrumentation: Organ bath system with isometric force transducers.

Procedure:

-

Tissue Preparation: Humanely euthanize the rat and immediately dissect the descending thoracic aorta. Place it in ice-cold Krebs-Henseleit solution. Carefully remove adhering connective and adipose tissue.

-

Ring Sectioning: Cut the aorta into rings of 3-4 mm in length[14].

-

Mounting: Suspend each aortic ring between two stainless steel hooks in an organ bath chamber filled with aerated Krebs-Henseleit solution at 37°C. One hook is fixed, and the other is connected to an isometric force transducer.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams, replacing the buffer every 15-20 minutes.

-

Viability and Endothelium Integrity Check:

-

Contract the rings by adding a submaximal concentration of Phenylephrine (e.g., 1 µM).

-

Once the contraction plateaus, add Acetylcholine (e.g., 10 µM). A relaxation of >80% indicates intact endothelium. Rings with <10% relaxation can be considered endothelium-denuded. Wash the rings thoroughly to return to baseline tension.

-

-

Vasorelaxation Assay:

-

Induce a stable contraction with Phenylephrine (1 µM) or KCl (e.g., 60 mM).

-

Once the contraction is stable, add (R)-Tetrahydropapaverine hydrochloride in a cumulative, concentration-dependent manner (e.g., from 1 nM to 100 µM).

-

Record the relaxation response at each concentration.

-

-

Data Analysis:

-

Express the relaxation at each concentration as a percentage of the maximal contraction induced by the vasoconstrictor.

-

Plot the percentage of relaxation against the log concentration of the test compound.

-

Calculate the EC₅₀ (the concentration producing 50% of the maximal relaxation) and the Emax (maximal relaxation) from the concentration-response curve using non-linear regression.

-

Potential Therapeutic Applications

Given the hypothesized mechanisms, (R)-Tetrahydropapaverine hydrochloride could be investigated for the following therapeutic applications:

-

Vasospastic Disorders: Its potential as a vasodilator and smooth muscle relaxant makes it a candidate for conditions like peripheral artery disease, cerebral vasospasm, or Raynaud's phenomenon.

-

Neurological and Psychiatric Disorders: If confirmed as a dopamine receptor antagonist, it could be explored for utility in disorders characterized by dopaminergic hyperactivity, although its specific D1/D2/D3 selectivity profile would be critical in determining its potential as an antipsychotic or in treating substance use disorders.

-

Hypertension: The vasorelaxant properties suggest a potential role in managing high blood pressure.

Conclusion

(R)-Tetrahydropapaverine hydrochloride is a molecule of interest at the intersection of cardiovascular and central nervous system pharmacology. While direct evidence of its therapeutic effects is currently limited, analysis of its structural relatives provides a strong rationale for investigating its activity as a dopamine receptor antagonist and a smooth muscle relaxant. The experimental protocols detailed in this guide offer a clear path for the systematic evaluation of its binding affinities, functional potency, and signaling mechanisms. Such studies are essential to validate its hypothesized therapeutic potential and to determine if this specific enantiomer offers a unique and beneficial pharmacological profile for future drug development.

References

- 1. consensus.app [consensus.app]

- 2. researchgate.net [researchgate.net]

- 3. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dopaminergic isoquinolines with hexahydrocyclopenta[ij]-isoquinolines as D2-like selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tetrahydroisoquinolines functionalized with carbamates as selective ligands of D2 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (R)-tetrahydropapaverine | C20H25NO4 | CID 688594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. R-Tetrahydropapaverine | CAS No- 876290-45-8 | (R)-(-)-Norlaudanosine ; R-Tetrahydropapaverine [chemicea.com]

- 10. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]

- 12. 4.2. D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays [bio-protocol.org]

- 13. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. reprocell.com [reprocell.com]

Technical Guide: Enantiomeric Purity and Analysis of (R)-Tetrahydropapaverine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Tetrahydropapaverine, a key chiral intermediate in the synthesis of pharmaceuticals like the neuromuscular blocking agent cisatracurium besylate, demands stringent control over its stereochemical purity.[1] The pharmacological and toxicological profiles of enantiomers can differ significantly, making the accurate determination of enantiomeric purity a critical aspect of drug development and quality control. Regulatory agencies increasingly favor the development of single-enantiomer drugs, necessitating robust analytical methods to quantify the enantiomeric excess (ee) of chiral intermediates and final active pharmaceutical ingredients (APIs).[2]

This technical guide provides an in-depth overview of the methods used for the analysis of (R)-Tetrahydropapaverine hydrochloride's enantiomeric purity. It covers common analytical techniques, offers detailed experimental protocols based on industry best practices, and presents quantitative data from recent studies.

Enantiomeric Purity Data

The synthesis of (R)-Tetrahydropapaverine often involves the chemical resolution of a racemic mixture of tetrahydropapaverine. The efficiency of this resolution is measured by the enantiomeric excess (% ee) of the final product. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common technique for this determination.[1]

Below is a summary of reported enantiomeric excess values achieved through different chemical resolution strategies.

| Resolving Agent | Solvent System | Achieved Enantiomeric Excess (% ee) | Reference |

| N-acetyl-d-phenylalanine (0.5 equiv) | Ethyl Acetate / Ethanol = 5:1 | 92.3% | [1] |

| N-acetyl-d-phenylalanine (0.5 equiv) | Not specified | 98.0% | [1] |

Furthermore, commercial suppliers of (R)-Tetrahydropapaverine hydrochloride typically guarantee high chiral purity as part of their quality standards.

| Parameter | Specification |

| Chiral Purity | ≥99% enantiomeric excess (ee) |

| Overall Purity (HPLC) | ≥99.5% |

Analytical Methodologies for Enantiomeric Purity

The separation of enantiomers requires a chiral environment. This is most commonly achieved by using a chiral stationary phase (CSP) in chromatography. High-Performance Liquid Chromatography (HPLC) is the predominant technique, though Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) are also powerful alternatives.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for enantiomeric purity analysis due to its high efficiency, reproducibility, and scalability.[2] The separation relies on the differential interaction of the R- and S-enantiomers with a chiral stationary phase, leading to different retention times.

Workflow for Chiral HPLC Method Development:

The development of a robust chiral separation method typically follows a systematic screening and optimization process.

Caption: General workflow for chiral HPLC method development.

Experimental Protocol (Representative Normal-Phase Method):

While the exact conditions used in specific literature for (R)-Tetrahydropapaverine analysis are found in supporting information files which are not publicly detailed[1], the following protocol is a robust starting point based on best practices for separating basic isoquinoline alkaloids.[2]

-

Column Selection: Polysaccharide-based CSPs are highly recommended. A good initial screening choice would be a column like Daicel CHIRALPAK® AD-H (amylose derivative) or CHIRALCEL® OD-H (cellulose derivative).[3][4] These phases are known for their broad selectivity.[3]

-

Mobile Phase: A typical normal-phase mobile phase consists of a non-polar solvent and an alcohol modifier.

-

Solvent System: n-Hexane / Isopropanol (IPA) or Ethanol. A common starting ratio is 90:10 (v/v).[2]

-

Basic Additive: Since tetrahydropapaverine is a basic compound, adding a small amount of a basic modifier is crucial to prevent peak tailing and improve resolution. Diethylamine (DEA) at a concentration of 0.1% (v/v) is commonly used.[5]

-

-

Instrumental Parameters:

-

Flow Rate: 0.7 - 1.0 mL/min.[2]

-

Column Temperature: 25 °C. Temperature can be varied (e.g., 15-40°C) to improve selectivity.[2]

-

Detection: UV detection at a wavelength where the compound has significant absorbance, typically around 280 nm for the isoquinoline structure.

-

Injection Volume: 5 - 20 µL.[2]

-

-

Sample Preparation:

-

Data Analysis:

-

Integrate the peaks corresponding to the R- and S-enantiomers.

-

Calculate the resolution (Rs) between the two peaks. A baseline separation is considered achieved when Rs ≥ 1.5.[2]

-

Calculate the enantiomeric excess (% ee) using the following formula:

-

% ee = [(Area_R - Area_S) / (Area_R + Area_S)] x 100 (assuming R is the major enantiomer).

-

-

Supercritical Fluid Chromatography (SFC)

SFC is a powerful "green" alternative to normal-phase HPLC, using supercritical CO2 as the primary mobile phase.[6] This technique offers advantages such as faster analysis times, reduced organic solvent consumption, and lower backpressure.[6][7] Polysaccharide-based CSPs are also widely used in SFC.[7]

General Experimental Protocol for SFC:

-

Column: Polysaccharide-based chiral columns (e.g., CHIRALPAK® series) are highly effective.

-

Mobile Phase:

-

Main Solvent: Supercritical Carbon Dioxide (CO2).

-

Co-solvent/Modifier: An alcohol such as methanol or ethanol is used to modify the mobile phase strength.

-

Additive: For basic compounds, an amine additive like isopropylamine or diethylamine is often required to achieve good peak shape and resolution.[8]

-

-

Parameters:

-

Flow Rate: Typically higher than HPLC, e.g., 2-5 mL/min.

-

Back Pressure: Maintained around 100-150 bar.

-

Temperature: Typically 35-40 °C.

-

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that requires minimal sample and solvent.[9][10] For enantiomeric separations, a chiral selector is added to the background electrolyte (BGE). Cyclodextrins are the most commonly used chiral selectors in CE for this purpose.[11]

General Experimental Protocol for CE:

-

Capillary: Fused-silica capillary.

-

Background Electrolyte (BGE): A low pH buffer (e.g., phosphate or citrate buffer) is typically used for basic analytes.

-

Chiral Selector: A neutral or charged cyclodextrin derivative (e.g., beta-cyclodextrin, hydroxypropyl-beta-cyclodextrin) is added to the BGE. The concentration of the selector is a critical parameter for optimizing separation.[11]

-

Parameters:

-

Voltage: 15-30 kV.

-

Temperature: 25 °C.

-

Injection: Hydrodynamic or electrokinetic injection.

-

Detection: UV detection.

-

Biological Context: Mechanism of Action

(R)-Tetrahydropapaverine is a derivative of papaverine, a benzylisoquinoline alkaloid known for its smooth muscle relaxant properties. The primary mechanism of action of papaverine is the non-selective inhibition of phosphodiesterase (PDE) enzymes. This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which triggers a signaling cascade resulting in smooth muscle relaxation and vasodilation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. rsc.org [rsc.org]

- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. hplc.eu [hplc.eu]

- 6. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hplc.eu [hplc.eu]

- 8. bgb-analytik.com [bgb-analytik.com]

- 9. researchgate.net [researchgate.net]

- 10. sepachrom.com [sepachrom.com]

- 11. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]

(R)-Tetrahydropapaverine hydrochloride literature review and key papers

An In-depth Technical Guide to (R)-Tetrahydropapaverine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Tetrahydropapaverine hydrochloride, a chiral derivative of the benzylisoquinoline alkaloid papaverine, is a key chemical intermediate of significant interest in pharmaceutical development. Unlike its parent compound papaverine, which is known for its vasodilatory and smooth muscle relaxant properties, (R)-Tetrahydropapaverine hydrochloride's primary value lies in its role as a crucial building block for the synthesis of complex therapeutic agents. Its stereospecific structure makes it an essential precursor for the neuromuscular blocking agent, Cisatracurium Besylate.

This technical guide provides a comprehensive review of the available scientific literature on (R)-Tetrahydropapaverine hydrochloride. It covers its synthesis—including racemic preparation, chiral resolution, and asymmetric synthesis—its known biological activities, and detailed experimental methodologies. All quantitative data are presented in structured tables for clarity, and key processes are visualized using diagrams in the DOT language to facilitate understanding of complex workflows and pathways.

Synthesis and Manufacturing

The synthesis of enantiomerically pure (R)-Tetrahydropapaverine hydrochloride can be achieved through two primary strategies: the resolution of a racemic mixture of tetrahydropapaverine or through direct asymmetric synthesis.

Racemic Synthesis

The foundational step involves the synthesis of racemic tetrahydropapaverine hydrochloride. A common industrial method is a one-pot process starting from 3,4-dimethoxyphenylacetic acid and 3,4-dimethoxyphenethylamine. This process involves a condensation reaction followed by cyclization and reduction.

Chiral Resolution

Chiral resolution is a widely used method to separate the (R)- and (S)-enantiomers from the racemic mixture.[1][2] This is typically achieved by forming diastereomeric salts with a chiral resolving agent. The differing solubilities of these salts allow for their separation by crystallization.

Asymmetric Synthesis

Direct asymmetric synthesis offers a more efficient route to the desired (R)-enantiomer, avoiding the loss of 50% of the material inherent in classical resolution.[3] A notable method involves the asymmetric transfer hydrogenation of the precursor 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline using a Ruthenium catalyst with a chiral ligand.[4]

Workflow for Synthesis and Chiral Resolution

Caption: General workflow for the synthesis and chiral resolution of (R)-Tetrahydropapaverine HCl.

Summary of Synthetic Methodologies

The following table summarizes various reported methods for the preparation of (R)-Tetrahydropapaverine hydrochloride, highlighting the different approaches, key reagents, and reported outcomes.

| Method | Starting Material | Key Reagents/Catalyst | Yield | Purity / Enantiomeric Excess (ee) | Reference |

| Chiral Resolution | Racemic Tetrahydropapaverine | N-acetyl-D-leucine, N-acetyl-D-phenylalanine | 83.25% (for R-isomer salt) | 97.6% purity | [5] |

| Chiral Resolution | Racemic Tetrahydropapaverine | N-acetyl-d-phenylalanine (half equivalent) | 28.1% (for R-isomer) | 98.0% ee | [5] |

| Asymmetric Hydrogenation | 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | RuCl--INVALID-LINK--, HCOOH/Et3N | 77.0% | 99.45% purity, 99.67% ee | [4] |

Pharmacological and Biological Activity

While (R)-Tetrahydropapaverine hydrochloride is primarily known as a synthetic intermediate, its racemic form, also known as Norlaudanosine, exhibits biological activity. It is crucial to distinguish the activities of the racemate and the parent compound, papaverine, as specific pharmacological data for the (R)-enantiomer alone is not extensively documented in public literature.

Activity of Racemic Tetrahydropapaverine

Studies on the racemic mixture have identified inhibitory effects on serotonin biosynthesis and potential neurotoxicity.

-

Inhibition of Tryptophan Hydroxylase (TPH): Racemic tetrahydropapaverine hydrochloride is an inhibitor of Tryptophan Hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis.[6]

-

Reduction of Serotonin Levels: Consequently, it decreases intracellular serotonin content in murine mastocytoma P815 cells.[6]

-

Neurotoxicity: Racemic tetrahydropapaverine has been reported to exert neurotoxic effects on dopaminergic neurons in ventral mesencephalic-striatal co-cultures.[7] The toxicity was observed to be dose-dependent, and its potency was ranked relative to other mitochondrial toxins like papaverine and MPP+.

Mechanism: Inhibition of Serotonin Synthesis

References

- 1. researchgate.net [researchgate.net]

- 2. Neurotoxic effects of papaverine, tetrahydropapaverine and dimethoxyphenylethylamine on dopaminergic neurons in ventral mesencephalic-striatal co-culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nano‐analysis Reveals High Fraction of Serotonin Release during Exocytosis from a Gut Epithelium Model Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Editorial: Methods and protocols in neurotoxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reduction of serotonin content by tetrahydropapaveroline in murine mastocytoma P815 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dopaminergic Neurotoxicant 6-OHDA Induces Oxidative Damage through Proteolytic Activation of PKCδ in Cell Culture and Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (R)-Tetrahydropapaverine Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Tetrahydropapaverine hydrochloride is the R-enantiomer of the tetrahydroisoquinoline alkaloid, tetrahydropapaverine. While its racemic mixture is known to exhibit neurotoxic effects on dopaminergic neurons, specific biological data and detailed cell culture protocols for the (R)-enantiomer are not widely published.[1][2] This document provides a comprehensive experimental framework for investigating the cellular effects of (R)-Tetrahydropapaverine hydrochloride. The protocols herein are based on established methodologies for related compounds, such as papaverine, and provide a robust starting point for cell-based assays. This guide covers cell line selection, culture, and treatment, as well as detailed protocols for assessing cell viability and cell cycle distribution.

Introduction

(R)-Tetrahydropapaverine hydrochloride is a chiral derivative of papaverine, a benzylisoquinoline alkaloid known for its vasodilatory and smooth muscle relaxant properties.[3] The racemic form, tetrahydropapaverine, has been identified as a neurotoxin affecting dopaminergic neurons, suggesting its potential relevance in neurobiological research.[2][4] Given the principle of stereochemistry in pharmacology, where enantiomers of a chiral drug can exhibit significantly different biological activities and toxicities, it is crucial to evaluate the (R)-isomer independently.

These application notes provide a proposed experimental design to characterize the in vitro effects of (R)-Tetrahydropapaverine hydrochloride. The protocols are designed to be adaptable for both neuroblastoma cell lines, such as SH-SY5Y (as a model for dopaminergic neurons), and various cancer cell lines where the related compound papaverine has shown significant activity.

Materials and Reagents

-

(R)-Tetrahydropapaverine hydrochloride (purity ≥97%)

-

Cell Lines:

-

Human neuroblastoma: SH-SY5Y (ATCC® CRL-2266™)

-

Human breast adenocarcinoma: MDA-MB-231 (ATCC® HTB-26™)

-

Human lung carcinoma: A549 (ATCC® CCL-185™)

-

Human prostate cancer: DU145 (ATCC® HTB-81™)

-

-

Cell Culture Media and Reagents:

-

DMEM/F-12 medium

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

-

Assay Kits and Reagents:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Propidium Iodide (PI)

-

RNase A

-

Ethanol (70%, ice-cold)

-

Data Presentation: Effects of Related Compound Papaverine

As of the last update, specific quantitative data for the cellular effects of (R)-Tetrahydropapaverine hydrochloride is not available in peer-reviewed literature. The following tables summarize the effects of the closely related compound, papaverine (PPV) , to provide a comparative baseline for experimental design.

Table 1: Effect of Papaverine on Cancer Cell Viability

| Cell Line | Concentration (µM) | Exposure Time (h) | % Cell Growth Reduction |

| MDA-MB-231 | 150 | 48 | 44% |

| A549 | 150 | 48 | 47% |

| DU145 | 150 | 48 | 36% |

| MDA-MB-231 | 50 | 72 | 31% |

| 100 | 72 | 44% | |

| 150 | 72 | 52% | |

| 300 | 72 | 82% | |

| A549 | 50 | 72 | 2.6% |

| 100 | 72 | 33% | |

| 150 | 72 | 63.7% | |

| 300 | 72 | 83.7% | |

| DU145 | 50 | 72 | 28% |

| 100 | 72 | 45% | |

| 150 | 72 | 58% | |

| 300 | 72 | 84% |

Data compiled from studies on papaverine.

Table 2: Effect of Papaverine on Cancer Cell Migration

| Cell Line | Concentration (µM) | Exposure Time (h) | % Reduction in Cell Migration |

| MDA-MB-231 | 100 | 48 | 19% |

| A549 | 100 | 48 | 9% |

| DU145 | 100 | 48 | 29% |

Data compiled from studies on papaverine.

Experimental Protocols

Preparation of (R)-Tetrahydropapaverine Hydrochloride Stock Solution

-

Reconstitution: Prepare a 10 mM stock solution of (R)-Tetrahydropapaverine hydrochloride in sterile DMSO.

-

Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for up to one year or at -80°C for up to two years. Avoid repeated freeze-thaw cycles.

-

Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh dilutions in the appropriate cell culture medium. The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Culture Protocol (SH-SY5Y Neuroblastoma Cells)

-

Medium Preparation: Prepare complete growth medium consisting of a 1:1 mixture of DMEM and Ham's F-12, supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Thaw cryopreserved SH-SY5Y cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge at 200 x g for 5 minutes.

-

Culturing: Resuspend the cell pellet in fresh medium and transfer to a T-75 flask. Incubate at 37°C in a humidified atmosphere of 5% CO₂.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash once with PBS, and add 2-3 mL of Trypsin-EDTA. Incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with complete growth medium and re-seed new flasks at a 1:3 to 1:6 split ratio.

Experimental Workflow for Cell-Based Assays

The following diagram illustrates the general workflow for treating cells and subsequently performing viability or cell cycle analysis.

References

Application Notes and Protocols for (R)-Tetrahydropapaverine Hydrochloride Administration in Mice

For Researchers, Scientists, and Drug Development Professionals